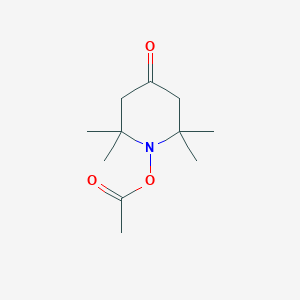

(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate

説明

(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate is an organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate typically involves the oxidation of triacetonamine. One common method includes the slow oxidation of triacetonamine with an aqueous solution of hydrogen peroxide in the presence of sodium tungstate at room temperature . This process yields 2,2,6,6-tetramethyl-4-oxopiperidin-1-oxyl, which can then be acetylated to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve continuous-flow synthesis techniques. These methods are designed to optimize yield and purity while minimizing reaction time and resource consumption .

化学反応の分析

Types of Reactions

(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other piperidine derivatives.

Substitution: The acetate group can be substituted with other functional groups, leading to a variety of products.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium tungstate as a catalyst, and various reducing agents for reduction reactions. The conditions typically involve room temperature reactions, although some processes may require elevated temperatures or specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxo-piperidine derivatives, while substitution reactions can produce a wide range of functionalized piperidines.

科学的研究の応用

Chemistry

In the field of chemistry, (2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate serves as a precursor for synthesizing various organic compounds. It is particularly useful in:

- Synthesis of Oxo-Piperidine Derivatives : The compound can be oxidized to yield different derivatives that are valuable in synthetic organic chemistry.

- Reagent in Chemical Reactions : It acts as a reagent in various chemical reactions due to its ability to undergo oxidation, reduction, and substitution reactions .

Biology

In biological research, this compound is utilized for:

- Biochemical Assays : Its unique structure allows it to interact with biological molecules, making it suitable for use in biochemical assays to study enzyme activity and other biological processes.

- Drug Development : The compound's derivatives may have potential therapeutic applications due to their biological activity .

Industry

In industrial applications, this compound is used in:

- Polymer Production : It serves as an initiator in polymerization processes, contributing to the development of new materials with desirable properties .

- Coatings and Adhesives : The compound's stability and reactivity make it suitable for formulating coatings and adhesives that require specific performance characteristics .

Case Study 1: Synthesis of Functionalized Piperidines

Researchers utilized this compound as a starting material to synthesize functionalized piperidines through oxidation reactions. The resulting compounds exhibited enhanced biological activity compared to their precursors.

Case Study 2: Application in Polymer Chemistry

In a study focusing on polymerization processes, the compound was employed as an initiator. The resulting polymers demonstrated improved thermal stability and mechanical properties compared to those produced without this compound.

作用機序

The mechanism of action of (2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

類似化合物との比較

Similar Compounds

2,2,6,6-Tetramethyl-4-oxopiperidin-1-oxyl: A closely related compound with similar chemical properties and applications.

2,2,6,6-Tetramethylpiperidine: Another related compound used in various chemical and industrial processes.

Uniqueness

(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate is unique due to its stability and versatility in chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable tool in synthetic chemistry and industrial applications .

生物活性

(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl) acetate is a compound that has garnered attention for its diverse biological activities and potential applications in various fields. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 213.27 g/mol

- Density : 1.06 g/cm³

- Boiling Point : 273.9°C

- CAS Number : 113682-53-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can undergo oxidation and reduction reactions, influencing its reactivity and interaction with biomolecules. Its unique structure allows it to act as a precursor in the synthesis of other biologically active compounds.

Biological Activities

- Anticancer Activity :

- Analgesic and Antipyretic Effects :

- Anticholinergic Activity :

- Vasodilatory Effects :

Case Studies

- Study on Anticancer Properties :

- Analgesic Activity Assessment :

- Vasodilatory Mechanism Study :

Summary Table of Biological Activities

特性

IUPAC Name |

(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8(13)15-12-10(2,3)6-9(14)7-11(12,4)5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDCSOVFHJWCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON1C(CC(=O)CC1(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393050 | |

| Record name | 1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113682-53-4 | |

| Record name | 1-(Acetyloxy)-2,2,6,6-tetramethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。